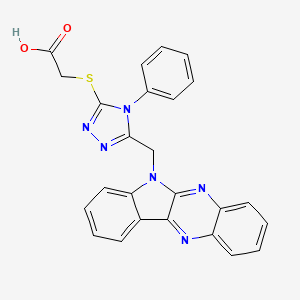
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetonitrile in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-efficiency catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Amino-6-methylpyridin-3-yl)methanol.
Substitution: Formation of 2-(5-Azido-6-methylpyridin-3-yl)acetonitrile.
Applications De Recherche Scientifique
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mécanisme D'action
The mechanism of action of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylpyridine: A structurally similar compound with an amino group at the 5-position and a methyl group at the 2-position.
2-(4-Aminophenyl)acetonitrile: Another related compound with an amino group on a phenyl ring instead of a pyridine ring.
Uniqueness
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
2-(5-amino-6-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-8(10)4-7(2-3-9)5-11-6/h4-5H,2,10H2,1H3 |
Clé InChI |
XFMYBMWQPNXKDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)










![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
